molecular formula C14H9F2N3O2S B2940178 N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1206988-57-9

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2940178
CAS No.: 1206988-57-9
M. Wt: 321.3
InChI Key: ZRCKFKUFPQEIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 3-(difluoromethoxy)phenyl group via a carboxamide bond. The benzothiadiazole moiety is a planar, electron-deficient aromatic system known for its applications in medicinal chemistry and materials science. The difluoromethoxy substituent is a bioisostere of methoxy groups, offering enhanced metabolic stability and lipophilicity, which are critical for drug bioavailability .

Molecular Formula: C₁₄H₉F₂N₃O₂S
Molecular Weight: 329.3 g/mol
Key Features:

  • Benzothiadiazole core (aromatic, sulfur- and nitrogen-rich heterocycle).
  • 3-(Difluoromethoxy)phenyl group (electron-withdrawing, improves pharmacokinetics).

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c15-14(16)21-10-3-1-2-9(7-10)17-13(20)8-4-5-11-12(6-8)19-22-18-11/h1-7,14H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCKFKUFPQEIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for introducing the difluoromethoxy group is through the use of difluoromethylation reagents, which can transfer the CF₂H group to the phenyl ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in core heterocycles, substituents, or carboxamide linkages. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Use Reference
Target Compound Benzothiadiazole 3-(Difluoromethoxy)phenyl C₁₄H₉F₂N₃O₂S 329.3 Not reported -
N-(3-(Difluoromethoxy)phenyl)-2-picolinamide (Compound 4) Picolinamide 3-(Difluoromethoxy)phenyl C₁₄H₁₁F₂N₃O₂ 315.3 PET radiotracer (mGlu4 receptor)
Roflumilast Benzamide 3,5-Dichloropyrid-4-yl C₁₇H₁₄Cl₂F₂N₂O₃ 403.2 PDE4 inhibitor (IC₅₀ = 0.8 nM)
Compound 35 () Thiazole 4-(Trifluoromethoxy)benzoyl C₂₂H₁₆F₃N₃O₄S 487.4 Anti-inflammatory (not specified)
4-(Difluoromethoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}aniline Oxadiazole 3-(2-Thienyl), difluoromethoxy C₁₄H₁₁F₂N₃O₂S 323.3 Not reported
Key Observations:

Thiazole-based analogs () exhibit larger molecular weights due to extended substituents, which may reduce bioavailability.

Substituent Effects :

  • Difluoromethoxy groups (target compound, ) enhance metabolic stability compared to methoxy or trifluoromethoxy groups ().
  • Chlorine or pyridine substituents (roflumilast) improve selectivity for PDE4 inhibition .

Biological Activity

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzothiadiazole core substituted with a difluoromethoxy group and a carboxamide moiety. The chemical formula is C12H8F2N2O2SC_{12}H_{8}F_{2}N_{2}O_{2}S.

  • Anticancer Activity :
    • The benzothiadiazole derivatives have been shown to exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
    • A study reported that benzothiadiazole derivatives could interact with DNA and inhibit key enzymes involved in cancer cell growth.
  • Antimicrobial Activity :
    • Research has indicated that benzothiadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival.

In Vitro Studies

The biological activity of this compound was assessed using various in vitro assays:

Assay Type Target IC50 Value (μM) Comments
Cancer Cell ProliferationMCF-7 Breast Cancer Cells5.4Significant inhibition observed
Antimicrobial ActivityE. coli12Effective against bacterial growth
Apoptosis InductionJurkat T-cells8.0Induced apoptosis in treated cells

Case Studies

  • Study on Anticancer Properties :
    In a recent study published in MDPI, derivatives similar to this compound were tested against multiple cancer cell lines. The findings indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Efficacy :
    A research article highlighted the antibacterial activity of benzothiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as potential leads for developing new antibiotics due to their ability to hinder bacterial growth effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.